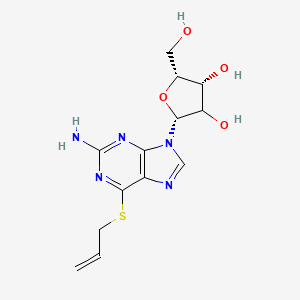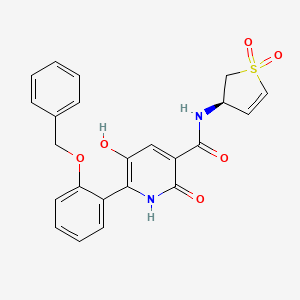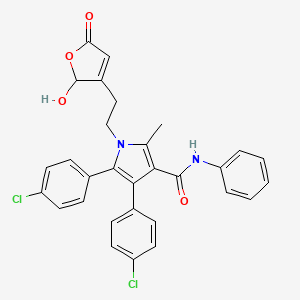
Anti-inflammatory agent 40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 40 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 40 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Catalysts such as magnesium chloride or cupric nitrate are often used to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 40 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Applied in the treatment of inflammatory diseases, with ongoing research into its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments.
Mecanismo De Acción
The mechanism of action of Anti-inflammatory agent 40 involves the inhibition of key enzymes and cytokines involved in the inflammatory process. Specifically, it inhibits the cyclooxygenase pathway, reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it modulates the activity of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory genes .
Comparación Con Compuestos Similares
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits the cyclooxygenase pathway.
Naproxen: Another non-steroidal anti-inflammatory drug with similar mechanisms of action.
Aspirin: Known for its anti-inflammatory and analgesic properties, also targeting the cyclooxygenase pathway.
Uniqueness: Anti-inflammatory agent 40 is unique due to its specific structural features that allow for enhanced potency and selectivity in inhibiting inflammatory pathways. Unlike some other anti-inflammatory agents, it has a lower incidence of gastrointestinal side effects, making it a preferred choice for long-term treatment .
Propiedades
Fórmula molecular |
C30H24Cl2N2O4 |
|---|---|
Peso molecular |
547.4 g/mol |
Nombre IUPAC |
4,5-bis(4-chlorophenyl)-1-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-methyl-N-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C30H24Cl2N2O4/c1-18-26(29(36)33-24-5-3-2-4-6-24)27(19-7-11-22(31)12-8-19)28(20-9-13-23(32)14-10-20)34(18)16-15-21-17-25(35)38-30(21)37/h2-14,17,30,37H,15-16H2,1H3,(H,33,36) |
Clave InChI |
UYCJNJALCAXDED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1CCC2=CC(=O)OC2O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5'-13C]uridine](/img/structure/B12394831.png)
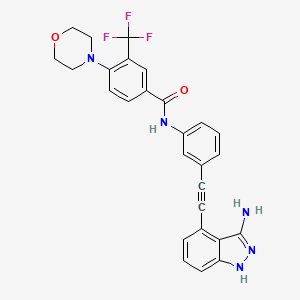
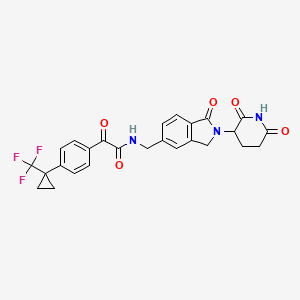
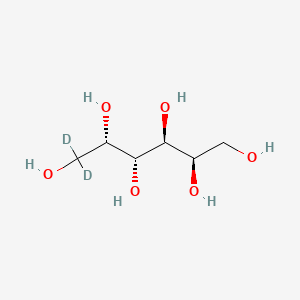
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
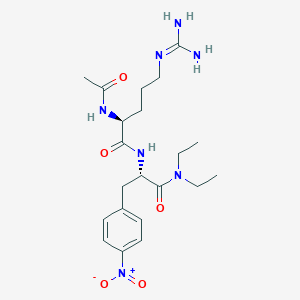
![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)


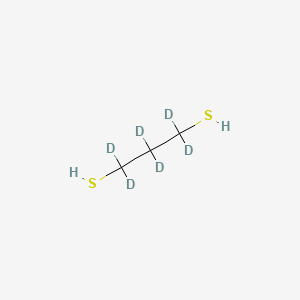

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
